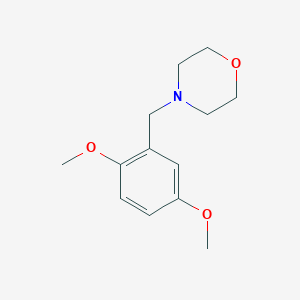

4-(2,5-dimethoxybenzyl)morpholine

Description

Properties

IUPAC Name |

4-[(2,5-dimethoxyphenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-15-12-3-4-13(16-2)11(9-12)10-14-5-7-17-8-6-14/h3-4,9H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRRIOIVGSBFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl Morpholine Derivatives

3-(4-Hydroxy-benzyl)-morpholine-2,5-dione

- Structure : A morpholine-2,5-dione core with a 4-hydroxybenzyl substituent.

4-(2,5-Dimethoxybenzoyl)butyric Acid

- Structure : A benzoyl (carbonyl-linked) dimethoxy aromatic group attached to a butyric acid chain.

- Key Differences :

Thiadiazole- and Oxirane-Modified Morpholines

rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

- Structure : Combines a morpholine ring with a thiadiazole heterocycle and an oxirane (epoxide) group.

- The oxirane group introduces electrophilic reactivity, enabling crosslinking in polymer chemistry or covalent binding in drug design .

Agrochemical Morpholine Derivatives

Dimethomorph (4-(3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl)morpholine)

- Structure : A morpholine ring linked to a propenyl chain with chlorophenyl and dimethoxyphenyl substituents.

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electron-Donating vs. Withdrawing Groups : The dimethoxy groups in this compound enhance electron density on the aromatic ring, favoring electrophilic substitution reactions. In contrast, chlorophenyl substituents (e.g., dimethomorph) reduce electron density, stabilizing the compound against oxidation .

- Bioactivity : Morpholine derivatives with unsaturated ketones (e.g., dimethomorph) exhibit agrochemical activity, while neutral morpholine-benzyl structures may lack direct bioactivity but serve as precursors .

- Material Science Applications : Thiadiazole- and oxirane-modified morpholines show promise in polymer crosslinking, whereas this compound’s applications remain exploratory .

Q & A

Q. What are the established synthetic routes for 4-(2,5-dimethoxybenzyl)morpholine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution between a benzyl halide (e.g., 2,5-dimethoxybenzyl chloride) and morpholine under basic conditions. Key variables include:

- Solvent choice : Polar aprotic solvents like dichloromethane or toluene are preferred to stabilize intermediates .

- Base selection : Potassium carbonate or sodium hydroxide facilitates deprotonation, improving substitution efficiency .

- Temperature : Reactions are often conducted at reflux (40–80°C) to accelerate kinetics without promoting side reactions .

Q. Example protocol :

Dissolve 2,5-dimethoxybenzyl chloride (1.0 equiv.) in dichloromethane.

Add morpholine (1.2 equiv.) and K₂CO₃ (2.0 equiv.).

Reflux for 12 hours, followed by aqueous workup and column chromatography (yield: 70–85%) .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. For example:

- Unit cell parameters : Monoclinic system, space group P2₁/n (observed in analogous brominated derivatives), with a = 11.193 Å, b = 9.645 Å, c = 13.212 Å, β = 107.125° .

- Dihedral angles : The benzyl and morpholine rings often exhibit near-orthogonal geometry (e.g., 89.26°), confirmed via displacement ellipsoid analysis .

- Hydrogen placement : Calculated using SHELXL refinement with C–H bond lengths fixed at 0.93–0.97 Å .

Q. What biological activities are hypothesized for this compound, and how are they assessed?

While direct data on this compound is limited, structurally related compounds (e.g., bromophenol derivatives) show:

- Antimicrobial activity : Tested via agar diffusion assays against Staphylococcus aureus and Escherichia coli .

- Receptor binding : Radioligand displacement assays (e.g., for serotonin receptors) using tritiated ligands .

- SAR insights : Methoxy groups enhance lipid solubility, potentially improving blood-brain barrier penetration .

Advanced Research Questions

Q. How can crystallization challenges for X-ray analysis be addressed for this compound?

- Solvent screening : Ethyl acetate/hexane mixtures (1:3) yield colorless crystals with low disorder .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Thermal parameters : Anisotropic refinement for non-H atoms and riding models for H atoms reduce noise .

Table 1 : Crystallization Conditions for Analogous Compounds

| Solvent System | Space Group | Rint | Refinement R1 |

|---|---|---|---|

| EtOAc/Hexane | P2₁/n | 0.032 | 0.045 |

| DCM/MeOH | C2/c | 0.041 | 0.052 |

Q. How do computational models predict the compound’s pharmacokinetic properties?

- LogP calculation : ~2.1 (via ChemAxon), indicating moderate lipophilicity suitable for CNS targeting .

- Docking studies : Morpholine’s oxygen may form hydrogen bonds with serotonin receptor residues (e.g., Asp155 in 5-HT2A) .

- ADMET predictions : Use SwissADME to assess CYP450 inhibition risks (e.g., CYP2D6 isoform susceptibility) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Discrepancy : Yields range from 70% (small-scale) to <50% (bulk synthesis) due to:

- Scale-up effects : Poor heat distribution in larger reactors .

- Purification losses : Silica gel chromatography may retain polar byproducts .

- Mitigation : Optimize via microwave-assisted synthesis (20 minutes vs. 12 hours) to suppress side reactions .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Key modifications :

- Methoxy position : 2,5-substitution (vs. 3,4) enhances metabolic stability .

- Halogenation : Bromine at the benzyl position increases steric bulk, altering receptor selectivity .

- Assay design : Compare IC50 values against 5-HT2A (radioligand: [³H]ketanserin) and σ1 receptors ([³H]DTG) .

Q. What spectroscopic techniques are critical for characterizing enantiomeric purity?

- Chiral HPLC : Use a Chiralpak IA column (hexane:IPA = 90:10) to resolve enantiomers (retention time difference: ~2.1 minutes) .

- VCD (Vibrational Circular Dichroism) : Assign absolute configuration via comparison with DFT-simulated spectra .

- <sup>13</sup>C NMR crystallography : Correlate solid-state shifts with X-ray data to confirm conformation .

Q. How do solvent polarity and pH affect the compound’s stability in solution?

- Degradation pathways :

- Acidic conditions: Morpholine ring protonation leads to hydrolysis (t1/2 = 8 hours at pH 2) .

- Basic conditions: Benzyl ether cleavage via nucleophilic attack (e.g., OH<sup>−</sup>) .

- Stabilization : Store in anhydrous DMSO at −20°C to minimize decomposition .

Q. What strategies validate the absence of polymorphic forms in crystallized samples?

- PXRD (Powder X-ray Diffraction) : Match experimental patterns with single-crystal predictions (Mercury software) .

- DSC (Differential Scanning Calorimetry) : A single endothermic peak (mp = 442–444 K) confirms monomorphic structure .

- Hot-stage microscopy : Monitor melt-recrystallization behavior to detect hidden phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.